molecular formula C7H14ClNO3 B13514048 Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

Cat. No.: B13514048
M. Wt: 195.64 g/mol
InChI Key: PBBWDVLAJHTANP-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride is a specialty organic compound featuring a tetrahydrofuran (THF) ring substituted with an aminomethyl group at the cis-5 position and a methyl ester at the 2-position, with a hydrochloride counterion. This structure confers unique physicochemical properties, making it valuable in pharmaceutical research as a building block for drug discovery. It is sold in high purity (99%, Industrial Grade) and is available in bulk quantities (e.g., 25 kg/cardboard drum) .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

PBBWDVLAJHTANP-IBTYICNHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](O1)CN.Cl

Canonical SMILES

COC(=O)C1CCC(O1)CN.Cl

Origin of Product

United States

Biological Activity

Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways associated with various diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound can be classified as a tetrahydrofuran derivative. Its structure includes a carboxylate group and an amino group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities involved in epigenetic regulation. Specifically, it has been shown to inhibit the activity of methyltransferases, including Enhancer of Zeste Homolog 2 (EZH2), which plays a significant role in histone modification and gene expression regulation.

Inhibition of EZH2

Research indicates that compounds similar to this compound can act as antagonists of EZH2 activity. This inhibition can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways in various cancer types, including lymphomas and solid tumors .

Anticancer Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against HeLa and HepG2 cells, showing significant reductions in cell viability due to induced apoptosis .

Mechanistic Insights

The anticancer mechanism involves the downregulation of methylation patterns associated with oncogenes. By inhibiting EZH2, the compound disrupts the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to altered chromatin structure and enhanced transcriptional activation of tumor suppressor genes .

Case Studies and Research Findings

  • Study on EZH2 Inhibition : A study demonstrated that this compound effectively inhibited EZH2 in lymphoma cell lines, resulting in reduced cell proliferation and increased apoptosis rates .
  • Cytotoxicity Assessment : In experiments conducted on HeLa cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of reactive oxygen species (ROS), indicative of oxidative stress-induced apoptosis .
  • Synergistic Effects : Another study suggested that combining this compound with other chemotherapeutic agents could enhance its efficacy by targeting multiple pathways involved in cancer progression .

Data Summary Table

Study Cell Line Effect Mechanism
LymphomaInhibition of proliferationEZH2 inhibition
HeLaReduced viabilityInduction of apoptosis via ROS
HepG2CytotoxicityDisruption of methylation patterns

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three categories of analogs: tetrahydrofuran derivatives , heterocyclic carboxylates , and boronic acid-based compounds . Key differences in structure, molecular weight, and applications are highlighted.

Tetrahydrofuran Derivatives

Methyl 5-(aminomethyl)-2-methyl-3-furoate hydrochloride
  • Structure: Features a methyl-substituted furan ring (furoate) instead of a tetrahydrofuran ring. The aminomethyl group is retained, but the methyl ester is at the 3-position.
  • Applications: Similar use as a synthetic intermediate, but the aromatic furan ring may alter reactivity compared to the saturated THF ring. Priced at $288/250 mg (Santa Cruz Biotechnology) .
Methyl trans-2-(Boc-amino)cyclobutanecarboxylate
  • Structure: Replaces the THF ring with a cyclobutane ring. A Boc-protected amine is present instead of the aminomethyl group.
  • Molecular Formula: C₁₂H₂₁NO₄ (CAS 1998215-95-4) .
  • Applications : Used in peptide synthesis due to the Boc-protected amine, offering orthogonal protection strategies compared to the hydrochloride salt in the target compound.

Heterocyclic Carboxylates

Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride
  • Structure: Replaces the oxygen atom in the THF ring with sulfur (thiophene). Contains a methyl group at the 3-position and an amino group at the 5-position.
  • Molecular Formula: C₇H₁₀ClNO₂S (MW 207.68, CAS 547762-42-5) .
  • Lower molecular weight (207.68 vs. ~250–350 for THF analogs) may improve solubility.

Boronic Acid-Based Analogs

(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
  • Structure: Features a boronic acid group and fluorophenyl ring instead of a THF core. Retains the aminomethyl group.
  • Molecular Formula: C₇H₁₀BClFNO₂ (CAS 1072946-45-2, similarity score 0.85) .
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, contrasting with the target compound’s role as a carboxylate intermediate.

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight Key Features Price (50 mg) Purity
Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate HCl Not explicitly given ~250–350 (estimated) THF ring, aminomethyl, methyl ester €2,086 99%
Methyl 5-(aminomethyl)-2-methyl-3-furoate HCl C₈H₁₂ClNO₃ (inferred) ~220–240 Aromatic furan, methyl substitution $288 Not given
Methyl 5-amino-3-methylthiophene-2-carboxylate HCl C₇H₁₀ClNO₂S 207.68 Thiophene core, sulfur atom Not given Not given
(4-(Aminomethyl)-3-fluorophenyl)boronic acid HCl C₇H₁₀BClFNO₂ ~215 Boronic acid, fluorophenyl Not given Not given

Table 2: Functional Group Impact

Compound Core Structure Functional Groups Reactivity/Applications
Target compound Tetrahydrofuran Methyl ester, aminomethyl, HCl salt Drug intermediate, solubility enhancement
Methyl 3-methylfuroate analog Furan Methyl ester, aromatic ring Potential photochemical reactivity
Thiophene derivative Thiophene Sulfur heteroatom, amino group Metal coordination, catalysis
Boronic acid analog Fluorophenyl boronic acid Boronic acid, aminomethyl Cross-coupling reactions

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from furfurylamine or methyl 5-(chloromethyl)furan-2-carboxylate, both of which are accessible from biomass-derived furfural or fructose. Two main synthetic routes converge on intermediates such as methyl 5-(chloromethyl)furan-2-carboxylate or 5-(aminomethyl)furan-2-carboxylic acid hydrochloride, which are then transformed into the target compound.

Starting Material Source/Preparation Method
Furfurylamine Commercial or from furfural amination
Methyl 5-(chloromethyl)furan-2-carboxylate Prepared via Blanc chloromethylation of methyl furoate or dehydration of fructose derivatives

Carboxylation and Formation of 5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride

A key step involves the carboxylation of furfurylamine under carbonate-promoted conditions with carbon dioxide under pressure in a sealed Parr reactor. The reaction conditions include:

  • Use of anhydrous cesium carbonate as the base
  • CO2 pressure ranging from 10 to 60 bar
  • Elevated temperature (~155 °C)
  • Reaction time approximately 18 hours

This process yields 5-(aminomethyl)furan-2-carboxylic acid hydrochloride after purification by activated carbon treatment and ion-exchange resin chromatography, with yields around 62% reported.

Reaction Scheme Summary:

Furfurylamine + Cs2CO3 + CO2 (high pressure, 155 °C) → 5-(aminomethyl)furan-2-carboxylic acid hydrochloride

Parameter Condition Outcome
Base Cesium carbonate (3.15 eq.) Efficient carboxylation
CO2 pressure 39–60 bar High conversion
Temperature 155 °C Optimal for carboxylation
Reaction time 18 hours Complete reaction
Yield ~62% Purified hydrochloride salt

Hydrogenation and Cyclization to Tetrahydrofuran Derivative

The 5-(aminomethyl)furan-2-carboxylic acid hydrochloride undergoes catalytic hydrogenation to saturate the furan ring and induce cyclization, forming the tetrahydrofuran ring system with the cis stereochemistry.

  • Catalyst: 5 wt% rhodium on carbon (Rh/C)
  • Solvent: Water
  • Hydrogen pressure: 10–12 bar
  • Temperature: Room temperature
  • Time: 2 hours

After hydrogenation, the reaction mixture is filtered, and the product is isolated by evaporation and purification steps.

This step is stereoselective, yielding the cis-isomer of methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate.

Parameter Condition Outcome
Catalyst 5% Rh/C (wet) Efficient hydrogenation
Hydrogen pressure ~10 bar Maintained for 2 hours
Temperature Room temperature Mild conditions
Solvent Water Green solvent choice
Stereochemistry cis Selective formation

Esterification and Hydrochloride Salt Formation

The carboxylic acid group is methylated to form the methyl ester, typically via standard esterification methods such as reaction with diazomethane or acidic methanolysis.

The final step involves conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and crystallinity.

Detailed Synthetic Procedure Example

A representative synthetic sequence based on the literature is summarized below:

Step Reagents/Conditions Description/Outcome
1 Furfurylamine + Cs2CO3 + CO2 (60 bar, 155 °C, 18 h) Carboxylation to 5-(aminomethyl)furan-2-carboxylic acid hydrochloride (62% yield)
2 5% Rh/C, H2 (10 bar), water, room temp, 2 h Hydrogenation and cyclization to cis-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid
3 Diazomethane or acidic methanol Methyl ester formation
4 HCl treatment Formation of hydrochloride salt

Analysis and Characterization

  • Nuclear Magnetic Resonance (NMR): The ^1H and ^13C NMR spectra confirm the stereochemistry and functional groups consistent with methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride.
  • Mass Spectrometry (ESI-MS): Molecular ion peaks match calculated masses, confirming molecular integrity.
  • Chromatography: Ion-exchange chromatography is used for purification of the hydrochloride salt.
  • Yields: Overall yields from furfurylamine to the final hydrochloride salt are moderate to good (50–65%).

Comparative Notes on Preparation Methods

Method Aspect Advantages Limitations
Carbonate-promoted CO2 carboxylation High selectivity; uses CO2 as C1 source Requires high-pressure equipment
Rhodium-catalyzed hydrogenation Stereoselective; mild conditions Use of precious metal catalyst; cost factor
Esterification via diazomethane Clean methylation, high yield Diazomethane handling requires caution
Hydrochloride salt formation Improves stability and handling Additional step; requires acid handling

Q & A

Q. Methodological Answer :

  • Primary Techniques :
    • NMR : 1^1H and 13^13C NMR to confirm the cis configuration of the aminomethyl and carboxylate groups. Key signals include coupling constants (JJ) between protons on adjacent carbons (e.g., J=46HzJ = 4–6 \, \text{Hz} for cis diastereomers) .
    • HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted precursors).
  • Challenges :
    • Overlapping signals in NMR due to tetrahydrofuran ring flexibility. Use low-temperature NMR or 2D-COSY to resolve .
    • Differentiation from trans isomers requires chiral chromatography or X-ray crystallography .

Basic Question: What purification techniques are recommended for isolating high-purity this compound?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences between the hydrochloride salt and impurities .
  • Column Chromatography : For intermediates, employ silica gel with eluents like ethyl acetate/hexane (1:3) to separate amine derivatives .
  • Critical Parameters : Monitor pH during salt formation (pH 4–5 optimal for precipitation). Lyophilization ensures solvent-free final product .

Advanced Question: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Q. Methodological Answer :

  • DOE (Design of Experiments) Approach : Vary temperature, solvent polarity, and amine equivalents. For example:

    ParameterOptimal RangeImpact on Yield
    Temperature50–55°CMaximizes substitution rate
    SolventTHF with 5% H2OBalances solubility and reactivity
    Methylamine Equiv.1.2–1.5Minimizes side products
  • Flow Chemistry : Continuous reactors reduce batch variability and improve mixing efficiency .

Advanced Question: What mechanistic insights explain its reported bioactivity in enzymatic assays?

Q. Methodological Answer :

  • Hydrogen Bonding : The aminomethyl group interacts with catalytic residues (e.g., in serine hydrolases), disrupting substrate binding. Demonstrated via molecular docking studies .
  • pH-Dependent Activity : Protonation of the amine at physiological pH enhances electrostatic interactions with negatively charged enzyme pockets. Validate using activity assays at pH 6.5–7.5 .
  • Inhibition Assays : IC50 values against target enzymes (e.g., acetylcholinesterase) are measured via Ellman’s method .

Advanced Question: How to resolve contradictions in reported biological activity across studies?

Q. Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:

    StudyCell LineIC50 (µM)Key Variable
    AHEK29312.424h exposure
    BHeLa>10048h exposure
  • Follow-Up Studies :

    • Perform dose-response curves under standardized conditions.
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .

Advanced Question: How to design structural analogs with improved pharmacokinetic properties?

Q. Methodological Answer :

  • Scaffold Modifications :

    AnalogModificationImpact
    Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Extended ring systemEnhanced lipophilicity (LogP +0.7)
    (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Chiral centerImproved target selectivity
  • Rational Design :

    • Introduce fluorine atoms (e.g., 5-fluoro analogs) to modulate metabolic stability .
    • Replace ester with amide groups to reduce hydrolysis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.